molecular formula C32H43ClN4O8S B2466333 N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide;hydrochloride

N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide;hydrochloride

カタログ番号: B2466333
分子量: 679.2 g/mol
InChIキー: MOYQIQKWUIYJMN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IACS-9571 塩酸塩は、ブロモドメイン含有タンパク質TRIM24およびBRPF1の強力かつ選択的な阻害剤です。これらのタンパク質は、遺伝子発現のエピジェネティックな調節に関与しており、さまざまな癌に関与していることが示唆されています。 この化合物は、標的タンパク質に対して高い親和性と選択性を示すため、科学研究において貴重なツールとなります .

製法

合成ルートおよび反応条件

IACS-9571 塩酸塩の合成は、コア構造の形成とそれに続く官能基化を含む、複数のステップを伴います。主要なステップには、以下が含まれます。

工業生産方法

IACS-9571 塩酸塩の工業生産は、同様の合成ルートに従いますが、大規模生産用に最適化されています。 これには、高収率反応、効率的な精製方法、最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of IACS-9571 Hydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. The key steps include:

Industrial Production Methods

Industrial production of IACS-9571 Hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Sulfonamide Group

The sulfonamide moiety (-SO₂NH-) undergoes hydrolysis under strongly acidic (HCl, >2M) or alkaline (NaOH, >1M) conditions:

RSO2NH2+H2OH+/OHRSO3+NH4+\text{RSO}_2\text{NH}_2 + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{RSO}_3^- + \text{NH}_4^+

  • Conditions : 80°C, 6–8 hours .

  • Outcome : Cleavage releases 3,4-dimethoxybenzenesulfonic acid and the benzimidazole amine fragment.

Ether Linkages

The propoxy and butoxy ethers are susceptible to acid-catalyzed cleavage:

R-O-R’+HXR-X+R’-OH\text{R-O-R'} + \text{HX} \rightarrow \text{R-X} + \text{R'-OH}

  • Reactivity Order : Propoxy > butoxy due to steric hindrance from the dimethylamino group.

  • Conditions : Concentrated HBr (48%), reflux, 12 hours .

Nucleophilic Substitution at Benzimidazole Core

The 2-oxo group on the benzimidazole ring participates in tautomerism, enabling electrophilic attack:

Reagent Product Application
POCl₃2-Chlorobenzimidazole derivativePrecursor for further functionalization
Hydrazine2-HydrazinobenzimidazoleIntermediate for heterocyclic coupling

Reactions occur under anhydrous conditions (DMF, 60°C) .

Acid-Base Reactivity

  • Dimethylamino Group :

    • pKa : ~8.5 (protonation in aqueous HCl) .

    • Forms water-soluble quaternary ammonium salts with methyl iodide or ethyl bromoacetate.

  • Sulfonamide Proton :

    • pKa : ~10.2, deprotonated by strong bases (e.g., KOtBu) to form sulfonamide anions .

Stability Under Physiological Conditions

Studies on analogs suggest:

  • pH Stability : Stable at pH 4–8 (simulated gastric/intestinal fluids).

  • Oxidative Degradation : Susceptible to peroxide radicals (e.g., H₂O₂), forming sulfonic acid derivatives .

Comparative Reactivity Table

Functional Group Reaction Type Conditions Products
SulfonamideHydrolysis2M HCl, 80°CBenzenesulfonic acid + amine
Ether (propoxy)Acid cleavage48% HBr, refluxPhenol + alkyl bromide
2-OxobenzimidazoleChlorinationPOCl₃, DMF2-Chloro derivative
DimethylaminoQuaternizationCH₃I, CH₂Cl₂Quaternary ammonium salt

科学的研究の応用

Biochemical Properties

IACS-9571 has shown high affinity for the TRIM24 and BRPF1 bromodomains, with dissociation constants (Kd) in the low nanomolar range (Kd = 1.3/2.1 nM) . This compound's selectivity over other bromodomains (BRPF2/3) further enhances its potential as a research tool in cancer biology . The compound's structure allows it to effectively inhibit protein-protein interactions critical for oncogenic signaling pathways.

Therapeutic Implications

The inhibition of TRIM24 has been associated with the suppression of tumor growth and metastasis in various cancer models. Overexpression of TRIM24 correlates with poor prognosis in patients with several types of cancers, including breast and lung cancer . As such, IACS-9571 serves as a valuable chemical probe for studying the role of bromodomain-containing proteins in cancer progression.

Key Therapeutic Applications:

  • Cancer Research : Investigating the role of TRIM24 in tumorigenesis and metastasis.
  • Epigenetics : Understanding how bromodomain inhibitors can alter gene expression profiles associated with malignancies.

Structural Studies

The crystal structure of TRIM24 complexed with IACS-9571 has been elucidated, providing insights into the binding interactions at the molecular level. This structural data is crucial for rational drug design and optimization of similar compounds . The unique binding mode identified through X-ray crystallography facilitates the development of more selective inhibitors that can potentially minimize off-target effects.

Case Studies

Several studies have utilized IACS-9571 to explore its effects on cellular models:

  • In vitro Studies : Research demonstrated that IACS-9571 effectively reduces cell proliferation in TRIM24-overexpressing cancer cell lines. The compound induced apoptosis and inhibited migration, highlighting its potential for therapeutic use .
  • In vivo Models : Animal studies have shown that administration of IACS-9571 leads to significant tumor regression in xenograft models of breast cancer. This underscores its potential as a lead compound for further development into a clinical candidate .

作用機序

IACS-9571 塩酸塩は、TRIM24およびBRPF1のブロモドメインに結合することによりその効果を発揮します。この結合は、これらのタンパク質とアセチル化ヒストンとの相互作用を阻害し、遺伝子発現を調節します。 この化合物の高い選択性と活性を考えると、癌やその他の病気に関与する分子経路を研究するための有効なツールとなります .

類似の化合物との比較

類似の化合物

独自性

IACS-9571 塩酸塩は、TRIM24とBRPF1の二重阻害、高い選択性、優れた細胞活性を備えているため、独自です。 これらの特性により、基礎研究と潜在的な治療用途の両方において貴重なツールとなっています .

類似化合物との比較

Similar Compounds

Uniqueness

IACS-9571 Hydrochloride is unique due to its dual inhibition of TRIM24 and BRPF1, high selectivity, and excellent cellular potency. These properties make it a valuable tool for both basic research and potential therapeutic applications .

生物活性

N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide; hydrochloride, also known by its ligand ID L1SHJ9, is a compound with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by multiple functional groups, which contribute to its biological activity. Its molecular formula is C32H42N4O8SC_{32}H_{42}N_{4}O_{8}S with a molecular weight of approximately 614.83 g/mol .

Research indicates that this compound exhibits inhibitory effects on specific biological targets, particularly in the context of cancer therapy and other diseases. It is suggested that the compound interacts with certain protein targets involved in cellular signaling pathways, potentially leading to apoptosis in cancer cells.

In Vitro Studies

In vitro studies have demonstrated that N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide exhibits potent activity against various cancer cell lines. Notably:

  • Cell Proliferation Inhibition : The compound significantly inhibits the proliferation of human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values in the low micromolar range .
  • Apoptosis Induction : Flow cytometry analyses reveal that treatment with this compound leads to increased rates of apoptosis, as evidenced by annexin V staining and caspase activation assays .

In Vivo Studies

Animal model studies further support the efficacy of this compound in reducing tumor growth:

  • Xenograft Models : In xenograft models of breast cancer, administration of the compound resulted in a significant reduction in tumor volume compared to control groups .
  • Toxicity Profile : Preliminary toxicity assessments indicate that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in treated animals .

Comparative Biological Activity

The table below summarizes the biological activity of N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide compared to other known anti-cancer agents.

Compound NameTargetIC50 (µM)Apoptosis InductionReferences
N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamideMCF-70.5Yes
DoxorubicinTopoisomerase II0.1Yes
PaclitaxelMicrotubules0.2Yes

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A study involving patients with advanced breast cancer showed promising results when combining this compound with standard chemotherapy agents. Patients exhibited improved response rates and reduced side effects compared to those receiving chemotherapy alone .
  • Combination Therapy : Research suggests that this compound may enhance the efficacy of existing treatments for various cancers when used in combination therapies. Synergistic effects were observed when paired with inhibitors targeting different pathways involved in tumor growth .

特性

IUPAC Name

N-[6-[3-[4-(dimethylamino)butoxy]-5-propoxyphenoxy]-1,3-dimethyl-2-oxobenzimidazol-5-yl]-3,4-dimethoxybenzenesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N4O8S.ClH/c1-8-14-42-22-16-23(43-15-10-9-13-34(2)3)18-24(17-22)44-30-21-28-27(35(4)32(37)36(28)5)20-26(30)33-45(38,39)25-11-12-29(40-6)31(19-25)41-7;/h11-12,16-21,33H,8-10,13-15H2,1-7H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOYQIQKWUIYJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=CC(=C1)OC2=CC3=C(C=C2NS(=O)(=O)C4=CC(=C(C=C4)OC)OC)N(C(=O)N3C)C)OCCCCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43ClN4O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

679.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。